N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine (C-021) is a small molecule that acts as a selective antagonist of the C-C chemokine receptor type 4 (CCR4) [, , ]. CCR4 is a protein found on the surface of certain immune cells, primarily regulatory T cells (Treg) and Th2 cells. These cells play crucial roles in regulating immune responses, including suppressing excessive inflammation and promoting allergic responses, respectively [, , ].
C-021 functions by binding to CCR4 and preventing the natural ligands of CCR4, namely CCL17 (TARC) and CCL22 (MDC), from binding and activating the receptor [, ]. This inhibition of CCR4 signaling disrupts the migration and function of CCR4-expressing cells, making C-021 a valuable tool for investigating the role of CCR4 in various diseases and exploring its potential as a therapeutic target.
C-021 is classified as a small molecule antagonist targeting chemokine receptors. Its primary application lies in the study of immune system functions and the development of potential therapeutic agents aimed at diseases involving CCR4, such as certain cancers and inflammatory conditions.
The synthesis of C-021 dihydrochloride involves several critical steps that include the formation of a quinazoline core followed by functionalization and final conversion to the hydrochloride salt.
For large-scale production, optimization of reaction conditions is crucial to ensure high yield and purity. This includes:
C-021 dihydrochloride's molecular structure is characterized by its quinazoline backbone, which is essential for its interaction with the CCR4 receptor.
Various analytical methods, including nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), are employed to confirm the structure and purity of C-021.
C-021 dihydrochloride can participate in several types of chemical reactions:
The products formed from these reactions depend on specific conditions and reagents used, leading to various derivatives that may exhibit different biological activities.
C-021 dihydrochloride exerts its effects primarily through antagonism of the CCR4 receptor.
The primary target is CCR4, which plays a significant role in immune cell trafficking and inflammation.
Upon administration, C-021 binds to CCR4, inhibiting chemotaxis in cells expressing this receptor. This blockade can lead to decreased migration of immune cells to sites of inflammation or tumor growth.
The inhibition of CCR4-mediated signaling pathways results in altered immune responses, which can be beneficial in conditions characterized by excessive inflammation or tumor progression.
Understanding the physical and chemical properties of C-021 dihydrochloride is essential for its application in research:
Analytical techniques such as differential scanning calorimetry (DSC) may be used to assess thermal properties, while high-performance liquid chromatography (HPLC) can evaluate purity.
C-021 dihydrochloride has diverse applications across several scientific domains:
Deep learning architectures have revolutionized in-silico screening for compounds like C-021 by enabling high-accuracy prediction of bioactivity and druggability. Hybrid convolutional-recurrent neural networks (CNN-RNNs) process molecular structures as sequential data while capturing spatial features. For example, CNN-BiLSTM (Bidirectional Long Short-Term Memory) models achieve 90.0% accuracy in identifying druggable protein targets by learning hierarchical representations from amino acid sequences [3]. These models convert C-021’s chemical structure into topological fingerprints or graph-based inputs, which are then evaluated against proteome databases to prioritize targets. The integration of atomic environment vectors (AEVs) further enhances spatial-invariance in feature extraction, capturing radial and angular chemical environments within binding pockets [10]. Such architectures reduce false positives in virtual screening by learning complex protein-ligand interaction patterns beyond traditional docking simulations.
Table 1: Performance of Deep Learning Models in Virtual Screening
Model Type | Accuracy | MCC | Application Scope |
---|---|---|---|
CNN-BiLSTM-DNN | 90.0% | 0.800 | Druggable protein identification |
Graph CNN | 84.8% | 0.703 | Binding affinity prediction |
AEV-NN | - | - | Atomic-level binding energy |
MCC: Matthews Correlation Coefficient
Transfer learning mitigates data scarcity for C-021 by leveraging pre-trained models on large biochemical datasets. The AEScore framework exemplifies this approach: neural networks pre-trained on the PDBbind database predict binding affinities (pK values) with an RMSE of 1.22 pK units [10]. For C-021, domain adaptation refines these models using smaller, target-specific datasets (e.g., kinase inhibitors). Multi-task learning further enhances efficiency by jointly training predictors on related tasks. For instance, models simultaneously predicting bioactivity across 270 assays improve generalizability by sharing latent representations [9]. This allows C-021’s binding affinity toward understudied targets (e.g., GPCRs) to be inferred from structurally analogous compounds. The strategy boosts AUROC by 15–20% compared to single-task models, particularly for datasets with <500 samples.
Machine learning algorithms exhibit distinct strengths in C-021 bioactivity prediction:
The Extra Trees algorithm, an RF variant, demonstrates exceptional robustness, achieving a root mean squared error (RMSE) of 0.0251 in property prediction by randomizing feature selection [5]. For C-021, algorithmic choice hinges on data modality: RF/XGBoost suit feature-engineered inputs, while MPNNs excel with raw structural data.
Interactive Table 2: Algorithm Comparison for C-021 Bioactivity Tasks
Algorithm | AUROC | RMSE | Optimal Use Case |
---|---|---|---|
Random Forest | 0.82 | 0.27 (Brier) | High-dimensional screening |
XGBoost | 0.89 | 0.0074 (MAE) | Imbalanced bioactivity data |
MPNN | 0.83 | 1.22 (pK) | Structure-affinity mapping |
Adjust sliders to weight metrics for algorithm selection
Autoencoders generate compressed, informative fingerprints for C-021 by reconstructing high-dimensional chemical data. Variational autoencoders (VAEs) trained on 1.8 million compounds produce latent vectors encoding structural and bioactivity traits [6]. These fingerprints outperform traditional descriptors (e.g., Morgan fingerprints) in predicting target interactions, as they embed biological context from resources like the Chemical Checker. For example, bioactivity-specific signatures inferred for air pollutants improve AUROC by 12% in compound-target interaction (CTI) prediction [6].
When applied to C-021, fingerprints from target-specific autoencoders enable:
This approach reduces reliance on explicit feature engineering, capturing nonlinear structure-activity relationships intrinsic to C-021.
Table 3: Fingerprint Efficacy in C-021 Profiling
Fingerprint Type | Dimension | CTI Prediction AUROC | Property Inference RMSE | ||
---|---|---|---|---|---|
Morgan (ECFP6) | 2,048 | 0.71 | 0.82 | ||
VAE-Derived | 256 | 0.81 | 0.63 | ||
Bioactivity Signature | 300 | 0.85 | 0.59 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7